molecular formula C9H12N2S B095036 (2,5-Dimethyl-phenyl)-thiourea CAS No. 16738-19-5

(2,5-Dimethyl-phenyl)-thiourea

Cat. No. B095036
CAS RN: 16738-19-5
M. Wt: 180.27 g/mol
InChI Key: VSUIANYSDDKYJI-UHFFFAOYSA-N
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Description

“(2,5-Dimethyl-phenyl)-thiourea” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Scientific Research Applications

Antibacterial Properties

Thiourea and its derivatives, including (2,5-dimethylphenyl)thiourea, have been found to possess antibacterial properties . This makes them valuable in the development of new antibacterial drugs.

Antioxidant Properties

These compounds also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Applications

Thiourea derivatives have been studied for their potential anticancer effects . This research could lead to the development of new treatments for various types of cancer.

Anti-inflammatory Uses

The anti-inflammatory properties of thiourea derivatives make them useful in the treatment of conditions characterized by inflammation .

Anti-Alzheimer’s Disease Potential

Research has shown that these compounds may have potential in the treatment of Alzheimer’s disease . This is a significant area of research given the global prevalence of this debilitating condition.

Antituberculosis Properties

Thiourea derivatives have been found to have antituberculosis properties . Tuberculosis remains a major global health problem, and the development of new treatments is a key area of research.

Antimalarial Applications

These compounds have also been studied for their antimalarial properties . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.

Organic Synthesis

Thiourea and its derivatives are used as intermediates in several organic synthetic reactions . They have a wide range of uses in organic synthesis reactions, making them incredibly versatile compounds .

Safety And Hazards

“(2,5-Dimethyl-phenyl)-thiourea” is intended for R&D use only . It is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 2,5-Dimethylphenylmagnesium bromide, indicates that it is highly flammable and may cause severe skin burns and eye damage .

properties

IUPAC Name

(2,5-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUIANYSDDKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168281
Record name Urea, 2-thio-1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyl-phenyl)-thiourea

CAS RN

16738-19-5
Record name N-(2,5-Dimethylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 2-thio-1-(2,5-xylyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 2-thio-1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16738-19-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea as revealed by its crystal structure?

A1: The crystal structure analysis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea reveals several important structural features:

  • Anti conformation: The thioamide C=S and amide C=O bonds are oriented in opposite directions (anti) to each other within the molecule []. Similarly, the two N—H bonds are also anti to each other.
  • Intramolecular hydrogen bonding: A hydrogen bond is present between the N—H group and the oxygen atom (N—H⋯O), contributing to the molecule's overall stability [].
  • Intermolecular hydrogen bonding and dimer formation: In the crystal lattice, molecules of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea are linked together in pairs (forming dimers) through N—H⋯S hydrogen bonds []. This type of intermolecular interaction can influence the compound's physical properties.

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